3-Amino-4-(isopentyloxy)benzoic acid
Description
3-Amino-4-(isopentyloxy)benzoic acid (CAS: 1096879-46-7) is a benzoic acid derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol. Its structure features an amino group (-NH₂) at the 3-position and an isopentyloxy (3-methylbutoxy) group at the 4-position of the benzene ring, attached to a carboxylic acid (-COOH) moiety . This compound is primarily utilized in industrial and scientific research, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates . Its physicochemical properties, such as solubility and lipophilicity, are influenced by the isopentyloxy substituent, which enhances membrane permeability compared to shorter-chain alkoxy analogs .
Properties
IUPAC Name |
3-amino-4-(3-methylbutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXLOVISGRZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound contains an amino group and a carboxylic acid group, which are common functional groups in biochemistry. These groups can participate in various biochemical reactions, such as the formation of amide bonds or ionization under physiological pH.
Cellular Effects
Similar compounds with amino and carboxylic acid groups can influence cellular processes by interacting with proteins, enzymes, and other biomolecules.
Molecular Mechanism
It can be hypothesized that the compound may interact with biomolecules through its amino and carboxylic acid groups, potentially influencing enzyme activity or gene expression.
Temporal Effects in Laboratory Settings
There is no available data on the temporal effects of 3-Amino-4-(isopentyloxy)benzoic acid in laboratory settings. The stability and degradation of the compound would be important factors to consider in any experimental design.
Dosage Effects in Animal Models
No studies have been conducted to evaluate the dosage effects of this compound in animal models. Therefore, it is not possible to comment on any potential threshold effects or toxicities at high doses.
Metabolic Pathways
The compound could potentially be metabolized by enzymes that act on amino acids or carboxylic acids.
Biological Activity
Overview
3-Amino-4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. It is a derivative of benzoic acid, which is commonly used in food preservation and cosmetics. This compound's biological activity primarily arises from its structural features, including an amino group and an isopentyloxy group, which may influence its interactions with various biological targets.
The biological activity of this compound can be understood through its potential mechanisms of action:
Pharmacokinetics
Though detailed pharmacokinetic studies on this compound are lacking, it can be inferred from related compounds that it is likely rapidly absorbed and metabolized in the liver, subsequently excreted via urine.
Biological Activity Data
The following table summarizes the available data on the biological activity of this compound and related compounds:
Case Studies and Research Findings
Research on similar compounds provides insights into the potential applications and biological activities of this compound:
- Antimicrobial Studies : A study highlighted the antimicrobial properties of benzoic acid derivatives, showing significant inhibition against various bacterial strains. While specific data for this compound is not available, its structural similarity suggests comparable activity .
- Enzyme Binding Studies : Research indicates that compounds with amino groups can effectively bind to enzymes, potentially modulating their activity. This suggests that this compound could serve as a valuable tool in enzyme interaction studies.
- Therapeutic Potential : Although no direct studies have been conducted on this compound for therapeutic applications, its structural characteristics align with those found in compounds explored for anti-inflammatory or antimicrobial properties .
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-(isopentyloxy)benzoic acid is explored for its potential as a pharmacological agent. Its structural similarity to known drugs suggests it may interact with biological targets such as enzymes and receptors.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, inhibiting various bacterial strains. While specific data on this compound is limited, its structural attributes imply potential efficacy against microbial growth.
Biochemical Studies
The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways. Its amino group may enhance binding affinities to enzymes, facilitating research into enzyme kinetics and inhibition mechanisms.
- Enzyme Modulation : Studies indicate that derivatives with amino groups can effectively modulate enzyme activity, making this compound a candidate for further exploration in enzyme binding studies .
Anticancer Research
Research into related compounds has shown promising anticancer activity. For instance, similar derivatives have exhibited significant antiproliferative effects against various cancer cell lines.
| Study | Findings |
|---|---|
| In vitro studies | Compounds showed IC50 values ranging from 9.76 µM to 40.83 µM against cancer cell lines, indicating significant antiproliferative activity. |
| Mechanism of action | Induced apoptosis in cancer cells via kinase regulation, suggesting potential therapeutic pathways for this compound. |
Case Study 1: Antimicrobial Properties
A study highlighted the antimicrobial properties of benzoic acid derivatives, demonstrating significant inhibition against various bacterial strains. Although direct studies on this compound are lacking, its structural similarity suggests comparable activity.
Case Study 2: Enzyme Binding Studies
Research indicates that compounds with amino groups can effectively bind to enzymes, potentially modulating their activity. This suggests that this compound could be valuable in enzyme interaction studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Amino-4-(isopentyloxy)benzoic acid with structurally related benzoic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Position) | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₇NO₃ | 223.27 | 1096879-46-7 | -NH₂ (3), -O-isopentyl (4) | Enhanced lipophilicity; research use |
| 3-Amino-4-isobutoxybenzoic acid | C₁₁H₁₅NO₃ | 209.25 | 1096806-43-7 | -NH₂ (3), -O-isobutyl (4) | Shorter alkoxy chain; lower MW |
| 3-Amino-4-butoxybenzoic acid | C₁₁H₁₅NO₃ | 209.25 | 855202-63-0 | -NH₂ (3), -O-butyl (4) | Linear alkoxy chain; moderate solubility |
| 3-Amino-4-(benzyloxy)benzoic acid | C₁₄H₁₃NO₃ | 243.26 | 1056952-82-9 | -NH₂ (3), -O-benzyl (4) | Aromatic substituent; higher MW |
| 3-Bromo-4-(isopentyloxy)benzoic acid | C₁₂H₁₅BrO₃ | 287.16 | Not specified | -Br (3), -O-isopentyl (4) | Bromine substitution; increased reactivity |
Functional Comparisons
Lipophilicity and Solubility: The isopentyloxy group in this compound confers greater lipophilicity compared to isobutoxy or butoxy analogs, enhancing its solubility in organic phases . This property is critical in applications like liquid membrane extraction, where benzoic acid derivatives with longer/branched alkoxy chains exhibit higher distribution coefficients (m) and faster extraction rates . In contrast, the benzyloxy analog (C₁₄H₁₃NO₃) has reduced aqueous solubility due to its bulky aromatic substituent, limiting its utility in aqueous-phase reactions .
Reactivity and Toxicity: The amino group in this compound facilitates nucleophilic reactions, making it a versatile intermediate in drug synthesis . However, the absence of hydroxyl groups (unlike protocatechuic or vanillic acids) may reduce its antioxidant activity, as seen in studies where hydroxyl-rich benzoic acids outperformed alkoxy/amino derivatives . Toxicity prediction models (QSTR) for benzoic acid derivatives suggest that substituent polarity and connectivity indices (e.g., 0JA, 1JA) influence acute toxicity (LD₅₀). While specific data for this compound are lacking, its amino and alkoxy groups likely result in a distinct toxicity profile compared to hydroxylated analogs .
Synthetic Utility: Compared to 3-bromo-4-(isopentyloxy)benzoic acid, the amino group in this compound allows for milder reaction conditions in peptide coupling or amide formation, avoiding the need for halogen-metal exchange .
Extraction and Diffusivity Trends
- Evidence from emulsion liquid membrane studies shows that benzoic acid derivatives with higher lipophilicity (e.g., benzoic acid vs. acetic acid) are extracted more rapidly due to favorable partitioning into the membrane phase . By analogy, this compound’s branched alkoxy chain may improve extraction efficiency over linear-chain analogs like 3-Amino-4-butoxybenzoic acid .
- Effective diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol . Substituted benzoic acids like this compound likely exhibit intermediate diffusivity, influenced by steric hindrance from the isopentyloxy group.
Preparation Methods
Starting Material and Reaction Conditions
- Starting material: 3-nitro-4-chlorobenzoic acid.
- Nucleophile: Isopentanol (3-methyl-1-butanol).
- Base: Sodium hydroxide or potassium carbonate to deprotonate isopentanol and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance nucleophilicity.
- Temperature: Elevated temperatures (100–130 °C) to promote substitution.
Reaction Mechanism
The substitution proceeds via nucleophilic aromatic substitution (S_NAr), where the halogen (chlorine) at the 4-position is displaced by the alkoxide formed from isopentanol under basic conditions, yielding 3-nitro-4-(isopentyloxy)benzoic acid.
Reduction of Nitro Group to Amino Group
Catalytic Hydrogenation
- Catalyst: Palladium on carbon (Pd/C) is preferred for its efficiency and recyclability.
- Hydrogen Pressure: Moderate hydrogen pressures (0.5–1.5 MPa) enhance reduction rates.
- Temperature: 95–100 °C.
- Solvent: Water or mixed aqueous-organic solvents.
- pH: Slightly alkaline conditions (pH 5.4–5.6) optimize catalyst activity and product stability.
This method is adapted from the preparation of 3-amino-4-hydroxybenzoic acid, where catalytic hydrogenation of the nitro group leads to the corresponding amino derivative with high yield (>90%) and minimal environmental impact due to reduced waste generation.
Alternative Reduction Methods
- Chemical reduction using tin(II) chloride or iron powder is possible but less environmentally friendly and yields lower purity products.
- Catalytic hydrogenation is preferred industrially for its cleaner profile and higher efficiency.
Purification and Isolation
- After reduction, the product is acidified (pH 1–2) using hydrochloric acid to precipitate the amino acid hydrochloride salt.
- Decolorization and further reduction steps may be used to improve purity.
- The salt is then dissolved in water, neutralized (pH 6–7), concentrated, and cooled to 0–5 °C to precipitate pure this compound.
- Filtration, washing with cold water, and drying yield the final product with high purity (≥96%) and yield (above 90%).
Summary Table of Key Preparation Parameters
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-nitro-4-chlorobenzoic acid + isopentanol, base, 100–130 °C, 3–5 h | ~95 | ≥97 | S_NAr reaction in polar aprotic solvent |
| Catalytic hydrogenation | Pd/C catalyst (5%), H2 pressure 0.5–1.5 MPa, 95–100 °C, pH 5.4–5.6 | >90 | ≥96 | Efficient reduction with minimal waste |
| Acidification and precipitation | Acidify to pH 1–2, cool to 0–5 °C, filter and wash | 90–95 | ≥96 | Isolation of hydrochloride salt and final product |
Research Findings and Industrial Relevance
- The use of Pd/C catalyst and pressurized hydrogen significantly improves yield and reduces reaction time compared to traditional iron powder reductions, which suffer from lower yields (70–80%) and generate difficult-to-treat iron-containing wastewater.
- The substitution with isopentanol to form the isopentyloxy group is expected to follow similar kinetics and conditions as methoxy or hydroxy substitutions, as reported in related patents for 3-amino-4-methoxybenzoic acid derivatives.
- Environmental considerations favor catalytic hydrogenation and controlled nucleophilic substitution to minimize hazardous by-products.
- The process is scalable and suitable for industrial production with proper control of reaction parameters.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 3-Amino-4-(isopentyloxy)benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid backbone. For example:
- Step 1 : Introduction of the isopentyloxy group via nucleophilic substitution using 3-methylbutanol under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Amination at the 3-position using NH₃ or protected amines, followed by deprotection .
- Optimization : Use catalysts (e.g., Pd/C for hydrogenation) and controlled temperature (45–60°C) to improve yield (>75%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~3.5–4.0 ppm for isopentyloxy methylene) .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O–H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2) .
Q. How do pH and solvent systems influence the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Adjust pH >7 with NaOH to enhance aqueous solubility via carboxylate ion formation .
- Stability : Store at 4°C in inert atmospheres (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light due to aromatic ring sensitivity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and coupling reactions?
- Methodological Answer :
- Nucleophilic Substitution : The isopentyloxy group’s electron-donating effect activates the para position for amination. Kinetic studies (e.g., second-order rate constants k ~2.3×10⁻³ L·mol⁻¹·s⁻¹) guide optimal reaction times .
- Coupling Reactions : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups. Monitor regioselectivity via TLC and LC-MS .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Purity Analysis : Compare batches using HPLC; impurities >2% may skew bioactivity assays .
- Assay Conditions : Standardize MIC tests (e.g., broth microdilution at pH 7.4, 37°C) and include positive controls (e.g., ampicillin) .
- Structural Confirmation : Verify regiochemistry via X-ray crystallography to rule out isomer interference .
Q. What computational strategies predict the compound’s binding affinity to enzymatic targets (e.g., COX-2, kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on H-bonding (carboxylic acid with Arg120) and hydrophobic packing (isopentyloxy with Val523) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Q. How can derivatives of this compound be synthesized to enhance pharmacological properties?
- Methodological Answer :
- Esterification : React with SOCl₂/MeOH to form methyl esters, improving membrane permeability (yield ~75%) .
- Amide Derivatives : Use HATU/DIPEA with primary amines (e.g., benzylamine) to generate amides for SAR studies (yield ~83%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
